![molecular formula C7H11N3O2 B14313645 2-Cyano-N-[(propan-2-yl)carbamoyl]acetamide CAS No. 113885-19-1](/img/structure/B14313645.png)
2-Cyano-N-[(propan-2-yl)carbamoyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Cyano-N-[(propan-2-yl)carbamoyl]acetamide is a chemical compound with a molecular formula of C6H10N2O2 It is an amide derivative that contains both a cyano group and a carbamoyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyano-N-[(propan-2-yl)carbamoyl]acetamide typically involves the reaction of cyanoacetamide with isopropyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Cyanoacetamide+Isopropyl isocyanate→this compound
The reaction is usually conducted in an organic solvent such as dichloromethane or acetonitrile, and the temperature is maintained at around 0-5°C to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The reactants are continuously fed into a reactor, and the product is continuously removed. This method allows for better control over reaction conditions and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
2-Cyano-N-[(propan-2-yl)carbamoyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: The major products are oxides of the original compound.
Reduction: The major product is the amine derivative.
Substitution: The major products depend on the nucleophile used in the reaction.
Wissenschaftliche Forschungsanwendungen
2-Cyano-N-[(propan-2-yl)carbamoyl]acetamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Cyano-N-[(propan-2-yl)carbamoyl]acetamide involves its interaction with specific molecular targets. The cyano group can act as an electrophile, reacting with nucleophilic sites on enzymes or other proteins. This interaction can inhibit enzyme activity or alter protein function, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Cyanoacetamide: A simpler compound with similar reactivity but lacking the isopropyl carbamoyl group.
N-(2-Cyanoethyl)acetamide: Contains a cyanoethyl group instead of the isopropyl carbamoyl group.
2-Cyano-N-methylacetamide: Contains a methyl group instead of the isopropyl group.
Uniqueness
2-Cyano-N-[(propan-2-yl)carbamoyl]acetamide is unique due to the presence of both the cyano and isopropyl carbamoyl groups. This combination imparts specific reactivity and properties that are not found in simpler analogs. The compound’s structure allows for diverse chemical modifications and applications, making it a valuable intermediate in various fields of research and industry.
Eigenschaften
CAS-Nummer |
113885-19-1 |
|---|---|
Molekularformel |
C7H11N3O2 |
Molekulargewicht |
169.18 g/mol |
IUPAC-Name |
2-cyano-N-(propan-2-ylcarbamoyl)acetamide |
InChI |
InChI=1S/C7H11N3O2/c1-5(2)9-7(12)10-6(11)3-4-8/h5H,3H2,1-2H3,(H2,9,10,11,12) |
InChI-Schlüssel |
MVDSNSLIEHFZNF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)NC(=O)NC(=O)CC#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-Methyl-N-[(4-nitrophenyl)sulfanyl]methanamine](/img/structure/B14313565.png)
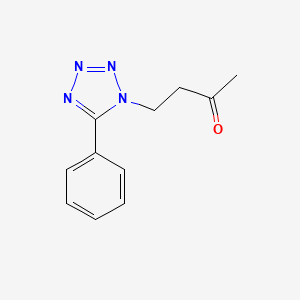
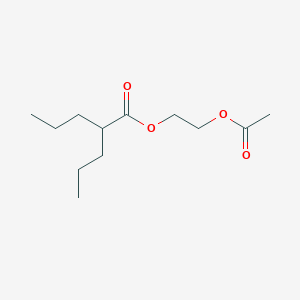
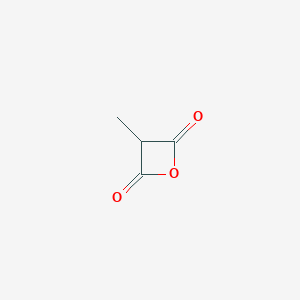
![1-Ethenyl-1,4-dihydro-5H-pyrazolo[3,4-b]pyrazin-5-one](/img/structure/B14313597.png)
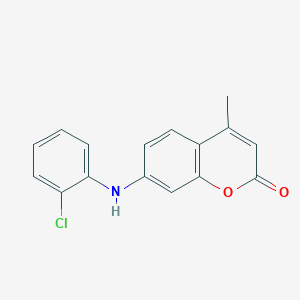
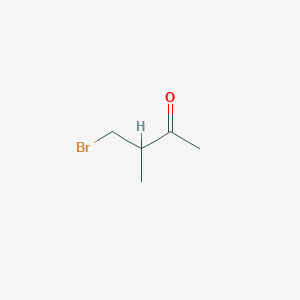
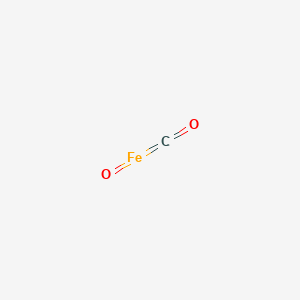
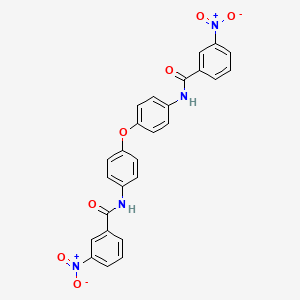
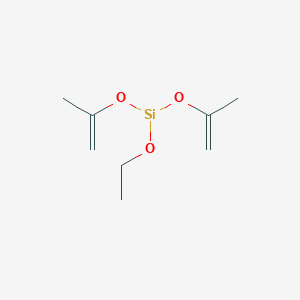

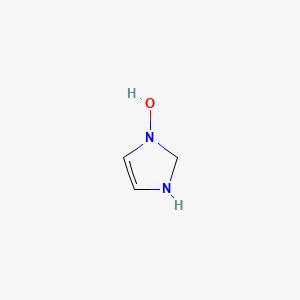
![5-(Benzyloxy)-1,3-dioxa-4-azaspiro[5.5]undec-4-en-2-one](/img/structure/B14313649.png)
![2-[(E)-(Hydroperoxymethylidene)amino]benzaldehyde](/img/structure/B14313651.png)
